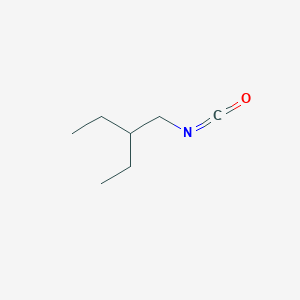
3-(Isocyanatomethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Alkyl isocyanates, such as 3-(Isocyanatomethyl)pentane, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry Aliphatic rings, including cyclopropanes, cyclobutanes, oxetanes, azetidines, and bicyclo[1.1.1]pentanes, are increasingly used in medicinal chemistry. These small rings, due to their beneficial physicochemical properties and applications as functional group bioisosteres, have shown promise in drug design and optimization. However, their potential hazards, including chemical or metabolic stability and toxicity risks, are also noted (Bauer et al., 2021).
Role in Drug-Like Chemical Space Expansion Bicyclo[1.1.1]pentane, a variant of small-ring scaffolds, is valued as a bioisostere for phenyl rings or tert-butyl groups in drug discovery. Its utility in generating drug-like molecules with good passive permeability, high aqueous solubility, and improved metabolic stability is significant, although functionalization methodologies remain a challenge (Kanazawa et al., 2017).
Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts using continuous flow methods has been developed. These salts are used in metallaphotoredox cross-couplings, illustrating the potential for creating bioisostere-based biaryl compounds (VanHeyst et al., 2020).
Production of Pentanol Isomers in Engineered Microorganisms Pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, hold potential as biofuels. Through metabolic engineering, microbial strains have been developed to produce these isomers, suggesting possible industrial applications in the future (Cann & Liao, 2009).
Radical-mediated Synthesis of BCP Derivatives Bicyclo[1.1.1]pentane (BCP) derivatives are synthesized using radical-mediated methods. This approach allows for the creation of diverse products under mild photochemical conditions, highlighting BCP's role in medicinal chemistry (Wu et al., 2021).
Enantioselective C–H Functionalization of BCPs The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes offers a novel approach to accessing chiral substituted BCPs. This method maintains the integrity of their carbocyclic framework, important for pharmaceutical and chemical applications (Garlets et al., 2020).
Measurement of Combustion Parameters using Tracer LIF The planar laser-induced fluorescence of 3-pentanone has been used to measure absolute concentration, temperature, and fuel/air equivalence ratios in turbulent, high-pressure combustion systems such as internal combustion engines (Einecke et al., 2000).
Safety and Hazards
The safety data sheet for pentane, a related compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects . Similar safety measures should be taken when handling 3-(Isocyanatomethyl)pentane.
Propiedades
IUPAC Name |
3-(isocyanatomethyl)pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6-9/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCKFEFIZJHSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947612-23-9 |
Source


|
| Record name | 3-(isocyanatomethyl)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)
![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)
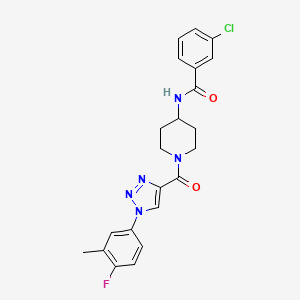
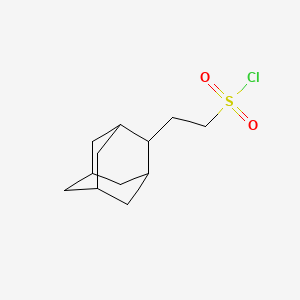
![N-[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2652631.png)
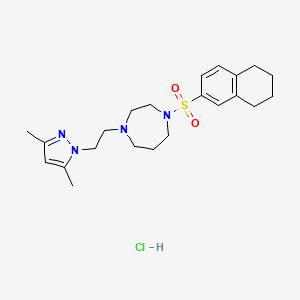
![(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine](/img/structure/B2652635.png)
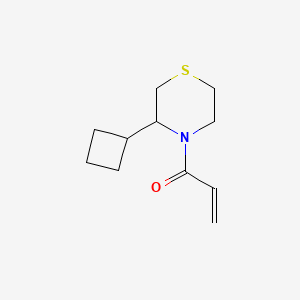


![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)

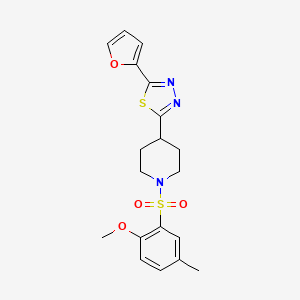
![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)
